molecular formula C22H27ClN4O B3062819 5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl- CAS No. 441060-02-2

5H-Cyclopenta(d)pyrazolo(1,5-a)pyrimidin-8-amine, 3-(2-chloro-4-methoxyphenyl)-N-(1-ethylpropyl)-6,7-dihydro-2-methyl-

Cat. No.: B3062819
CAS No.: 441060-02-2
M. Wt: 398.9 g/mol
InChI Key: LDIOUQIXNSSOGU-UHFFFAOYSA-N
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Description

ONO-2333MS is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is an orally active corticotropin-releasing factor receptor 1 antagonist. This compound has been primarily investigated for its potential therapeutic effects in treating major depressive disorder and other stress-related conditions .

Preparation Methods

The synthetic route for ONO-2333MS involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial production methods for ONO-2333MS would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

ONO-2333MS undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ONO-2333MS may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Mechanism of Action

ONO-2333MS exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is involved in the body’s stress response and is implicated in various stress-related disorders. By blocking the receptor, ONO-2333MS reduces the activity of the corticotropin-releasing factor, thereby alleviating stress-related symptoms. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal axis and various neurotransmitter systems .

Comparison with Similar Compounds

ONO-2333MS is unique among corticotropin-releasing factor receptor antagonists due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

These compounds share the common goal of targeting the corticotropin-releasing factor receptor 1 to alleviate stress-related symptoms, but they differ in their chemical structures, pharmacokinetics, and clinical outcomes .

Properties

CAS No.

441060-02-2

Molecular Formula

C22H27ClN4O

Molecular Weight

398.9 g/mol

IUPAC Name

10-(2-chloro-4-methoxyphenyl)-11-methyl-N-pentan-3-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C22H27ClN4O/c1-5-14(6-2)24-21-17-8-7-9-19(17)25-22-20(13(3)26-27(21)22)16-11-10-15(28-4)12-18(16)23/h10-12,14,24H,5-9H2,1-4H3

InChI Key

LDIOUQIXNSSOGU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C2CCCC2=NC3=C(C(=NN31)C)C4=C(C=C(C=C4)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon gas atmosphere, a mixture of a solution of the compound prepared in Example 5 (177.6 g) in N,N-dimethylacetamide (355 mL) and a solution of triethylamine (103.2 g) and 3-aminopentane (88.9 g) in isopropyl alcohol (178 mL) was stirred for 4 hours at 95 to 105° C. of internal temperature. Water was poured into the reaction solution that was cooled to 70 to 80° C. of internal temperature. The diluted solution was cooled to 50 to 60° C. of internal temperature, and then after the crystal was precipitated, the solution was stirred for 30 minutes. Furthermore, water was poured into the solution, and the diluted solution was stirred for 1 hour at 20 to 30° C. of internal temperature. The precipitated crystal was collected by filtration, and the obtained crystal was dried under reduced pressure for 14 hours or more at about 50° C. to give the crude crystal of the title compound (174 g, (97.4 area %), quantitative value: 85% (two process)).
Name
compound
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
355 mL
Type
solvent
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step Two
Quantity
88.9 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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